N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide
Overview
Description
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetamide, where the acetamide group is attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide typically involves the acylation of 4-bromo-5-fluoro-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production time.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The acetamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as N-(4-amino-5-fluoro-2-methylphenyl)acetamide or N-(4-thio-5-fluoro-2-methylphenyl)acetamide can be formed.
Oxidation Reactions: Products such as 4-bromo-5-fluoro-2-methylbenzoic acid or 4-bromo-5-fluoro-2-methylbenzaldehyde can be formed.
Reduction Reactions: The major product is 4-bromo-5-fluoro-2-methylaniline.
Scientific Research Applications
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency. The acetamide group can also participate in hydrogen bonding interactions with the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide can be compared with other similar compounds such as:
- N-(4-Bromo-2-fluoro-5-methylphenyl)acetamide
- N-(5-Bromo-4-fluoro-2-methylphenyl)acetamide
These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique arrangement of substituents in this compound can result in different chemical reactivity and biological activity compared to its analogs.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630226 | |
Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-80-5 | |
Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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